Methyl 7-hydroxyquinoline-2-carboxylate Methyl 7-hydroxyquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13885145
InChI: InChI=1S/C11H9NO3/c1-15-11(14)9-5-3-7-2-4-8(13)6-10(7)12-9/h2-6,13H,1H3
SMILES: COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

Methyl 7-hydroxyquinoline-2-carboxylate

CAS No.:

Cat. No.: VC13885145

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-hydroxyquinoline-2-carboxylate -

Specification

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name methyl 7-hydroxyquinoline-2-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)9-5-3-7-2-4-8(13)6-10(7)12-9/h2-6,13H,1H3
Standard InChI Key NPTHFHMFPKQBFE-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1
Canonical SMILES COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic quinoline system (a benzene fused to a pyridine ring). Key functional groups include:

  • 7-Hydroxyl group: Enhances hydrogen-bonding capacity and influences electronic distribution.

  • 2-Carboxylate methyl ester: Provides steric bulk and modulates solubility.

The IUPAC name is methyl 7-hydroxyquinoline-2-carboxylate, with the SMILES notation COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 . X-ray crystallography of analogous quinoline derivatives (e.g., methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) reveals planar aromatic systems with intramolecular hydrogen bonds stabilizing the structure .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
Density1.2–1.3 g/cm³ (estimated)
Boiling Point315°C (predicted)
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

Synthesis and Optimization

Traditional Synthetic Routes

A patent-pending method (CN112500341B) outlines a seven-step synthesis starting from 6-bromoisatin :

  • Condensation: Reacting 6-bromoisatin with pyruvic acid under alkaline conditions yields 7-bromoquinoline-2,4-dicarboxylic acid.

  • Decarboxylation: Heating in nitrobenzene selectively removes the 2-carboxyl group.

  • Esterification: Thionyl chloride in methanol converts the 4-carboxylic acid to a methyl ester.

  • Functionalization: Palladium-catalyzed amination and subsequent hydrolysis steps introduce the hydroxyl group.

This route achieves a total yield of 55–79% per step, emphasizing scalability and cost-effectiveness .

Eco-Efficient Alternatives

Recent advances utilize furfural as a renewable feedstock. Li et al. (2019) demonstrated a one-pot synthesis of 2-quinaldic acids via acid-catalyzed cyclization, though direct application to methyl 7-hydroxyquinoline-2-carboxylate remains unexplored .

Applications in Medicinal Chemistry

Drug Intermediate

The methyl ester group serves as a protecting moiety, enabling further functionalization. For example:

  • Amidation: Conversion to primary amides for enhanced bioavailability.

  • Cross-coupling: Suzuki-Miyaura reactions introduce aryl groups at the 7-position .

Fluorescent Probes

Quinoline derivatives exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), making them candidates for bioimaging . Methyl 7-hydroxyquinoline-2-carboxylate’s hydroxyl group allows conjugation to targeting molecules (e.g., antibodies) .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesUnique Properties
Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylateHalogen substituentsEnhanced antibacterial potency
7-Bromo-4-hydroxyquinoline-2-carboxylateBromine at C7Anticancer activity (HepG2 IC₅₀ = 12 µM)
7-Hydroxy-2-methylquinolineLacks ester groupLower solubility in aqueous media

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